1-Heptyl-3-methylimidazolium tetrafluoroborate
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Overview
Description
1-Heptyl-3-methylimidazolium tetrafluoroborate is an ionic liquid with the molecular formula C11H21BF4N2 and a molecular weight of 268.10 g/mol . This compound is part of the imidazolium-based ionic liquids, which are known for their unique properties such as low volatility, high thermal stability, and excellent solubility in various solvents . These properties make them suitable for a wide range of applications in different fields.
Mechanism of Action
Target of Action
1-Heptyl-3-methylimidazolium tetrafluoroborate is an ionic liquid They are often used as solvents and catalysts in various chemical reactions .
Mode of Action
The mode of action of this compound is primarily through its properties as an ionic liquid. It can enhance the solubility of other compounds, increase reaction rates, and even alter the selectivity of certain reactions . The exact interactions with its targets can vary widely depending on the specific application.
Biochemical Pathways
As an ionic liquid, it is primarily used in industrial and synthetic chemistry applications rather than biological systems .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific chemical reactions it is involved in. As a solvent or catalyst, it can facilitate a wide range of chemical transformations .
Preparation Methods
1-Heptyl-3-methylimidazolium tetrafluoroborate can be synthesized through a two-step process. The first step involves the alkylation of 1-methylimidazole with 1-bromoheptane to form 1-heptyl-3-methylimidazolium bromide. The second step involves the anion exchange reaction of 1-heptyl-3-methylimidazolium bromide with sodium tetrafluoroborate to yield this compound . The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as acetonitrile or methanol .
Chemical Reactions Analysis
1-Heptyl-3-methylimidazolium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The imidazolium ring can undergo nucleophilic substitution reactions with nucleophiles such as halides or alkoxides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Heptyl-3-methylimidazolium tetrafluoroborate has a wide range of scientific research applications, including:
Comparison with Similar Compounds
1-Heptyl-3-methylimidazolium tetrafluoroborate can be compared with other similar compounds such as:
1-Hexyl-3-methylimidazolium tetrafluoroborate: This compound has a shorter alkyl chain, which results in slightly different solubility and thermal properties.
1-Butyl-3-methylimidazolium tetrafluoroborate: This compound has an even shorter alkyl chain, leading to lower viscosity and different solubility characteristics.
1-Ethyl-3-methylimidazolium tetrafluoroborate: This compound has the shortest alkyl chain among the mentioned compounds, resulting in the lowest viscosity and highest solubility in water.
The uniqueness of this compound lies in its balance of hydrophobicity and hydrophilicity, making it suitable for a wide range of applications compared to its shorter alkyl chain counterparts .
Properties
IUPAC Name |
1-heptyl-3-methylimidazol-3-ium;tetrafluoroborate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N2.BF4/c1-3-4-5-6-7-8-13-10-9-12(2)11-13;2-1(3,4)5/h9-11H,3-8H2,1-2H3;/q+1;-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VITNBCYUDKZQPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCCCCCCN1C=C[N+](=C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21BF4N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
244193-51-9 |
Source
|
Record name | 1H-Imidazolium, 3-heptyl-1-methyl-, tetrafluoroborate(1-) (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=244193-51-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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